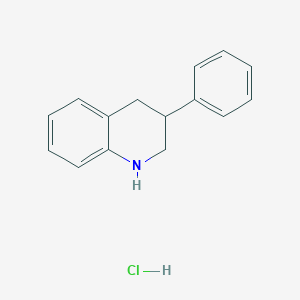

3-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is a secondary amine with the chemical formula C9H11N . THIQ is a large group of natural products and forms an essential part of the isoquinoline alkaloids family . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs) has garnered a lot of attention in the scientific community due to their biological activities . A cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation has been developed . Additionally, multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline (THQ) molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of THQ .Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .Wissenschaftliche Forschungsanwendungen

Multifunctional Emissive Material

A novel compound based on 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline, incorporated with electron-affinitive cyano moieties, was investigated as a potential multifunctional emissive material. Its properties, like ionization potential and hole drift mobility, suggest its utility in the field of dyes and pigments, displaying yellow-green emission color (Malinauskas et al., 2009).

Absolute Configuration Analysis

The absolute configuration of (+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride was determined through X-ray methods, indicating its S absolute configuration. This research contributes to understanding the stereochemistry of similar compounds (Nakahara et al., 1998).

Regioselective Hydrogenation

Two catalytic routes, hydrosilylation and transfer hydrogenation, have been developed for the regioselective hydrogenation of quinoline derivatives, avoiding high-pressure hydrogen requirements. This research opens new avenues for the selective synthesis of dihydroquinolines (Voutchkova et al., 2008).

Synthesis of Tetrahydropyrimidoquinoline Derivatives

A study on the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its reactivity with various chemicals has been reported. This research contributes to the field of organic chemistry, particularly in the synthesis of novel quinoline derivatives (Elkholy & Morsy, 2006).

Synthesis of 1-Formyl-1,2-Dihydroquinoline Derivatives

An efficient route for the synthesis of 1-formyl-1,2-dihydroquinolines was described, based on the BF3-catalyzed cyclization of specific phenyl isocyanides. This research aids in the advancement of synthetic methodologies for quinoline derivatives (Kobayashi et al., 1995).

Synthesis and Evaluation of Tetrahydroisoquinoline Derivatives

The synthesis and evaluation of 4-phenyl-1,2,3,4-tetrahydroisoquinoline as potential inhibitors of tubulin polymerization were studied. This research contributes to the development of new cytostatics with potential therapeutic applications (Gastpar et al., 1998).

One-Pot Racemization Process for Solifenacin Intermediate

A study on the racemization of (S)-(+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate in preparing solifenacin, was conducted. This research provides an industrially useful method for recycling the waste enantiomer in drug synthesis (Bolchi et al., 2013).

Wirkmechanismus

Target of Action

3-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is a derivative of tetrahydroquinoline, a structural motif of various natural products and therapeutic lead compounds Tetrahydroquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It is known that tetrahydroquinolines can undergo various reactions, including isomerization of iminium intermediate (exo/endo isomerization), which are crucial for their biological activities .

Biochemical Pathways

Tetrahydroquinolines are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s physical properties such as melting point (83-88°c) and molecular weight (20929 g/mol) can provide some insights into its pharmacokinetic behavior .

Result of Action

Tetrahydroquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

The synthesis of tetrahydroquinolines has been reported to involve environmentally friendly methods .

Eigenschaften

IUPAC Name |

3-phenyl-1,2,3,4-tetrahydroquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14;/h1-9,14,16H,10-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFWIUFIJVDJNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]propan-1-one](/img/structure/B2566222.png)

![1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2566223.png)

![N'-(3-Chloro-2-methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2566224.png)

![4-[3-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2566225.png)

![4-(N,N-diallylsulfamoyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2566233.png)

![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2566237.png)

![N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2566238.png)

![3-benzyl-5-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2566239.png)

![1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2566240.png)